1-(4-Methoxy-2,3-dimethylphenyl)but-3-en-1-ol
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Overview
Description
1-(4-Methoxy-2,3-dimethylphenyl)but-3-en-1-ol is an organic compound with the molecular formula C13H18O2 It is characterized by the presence of a methoxy group, two methyl groups, and a butenyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxy-2,3-dimethylphenyl)but-3-en-1-ol typically involves the reaction of 4-methoxy-2,3-dimethylbenzaldehyde with an appropriate Grignard reagent, such as allylmagnesium bromide. The reaction is carried out under anhydrous conditions and in the presence of a suitable solvent like diethyl ether or tetrahydrofuran (THF). The reaction mixture is then quenched with water and the product is extracted and purified using standard techniques like column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxy-2,3-dimethylphenyl)but-3-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The double bond in the butenyl group can be reduced to form the saturated alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.
Major Products Formed
Oxidation: 1-(4-Methoxy-2,3-dimethylphenyl)but-3-en-1-one or 1-(4-Methoxy-2,3-dimethylphenyl)but-3-en-1-al.
Reduction: 1-(4-Methoxy-2,3-dimethylphenyl)butan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methoxy-2,3-dimethylphenyl)but-3-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-2,3-dimethylphenyl)but-3-en-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The methoxy and methyl groups can affect its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)but-3-en-1-ol
- 1-(2,3-Dimethylphenyl)but-3-en-1-ol
- 1-(4-Methoxy-2-methylphenyl)but-3-en-1-ol
Uniqueness
1-(4-Methoxy-2,3-dimethylphenyl)but-3-en-1-ol is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of both methoxy and dimethyl groups on the phenyl ring can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(4-methoxy-2,3-dimethylphenyl)but-3-en-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-5-6-12(14)11-7-8-13(15-4)10(3)9(11)2/h5,7-8,12,14H,1,6H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BENUBUDGUSNVPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)C(CC=C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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